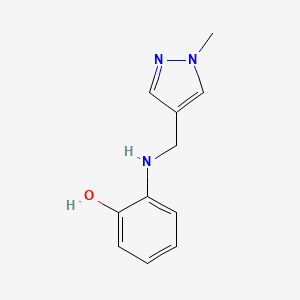

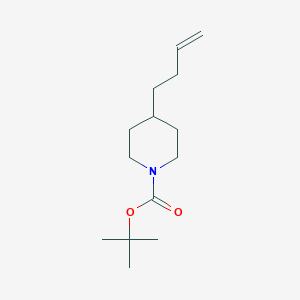

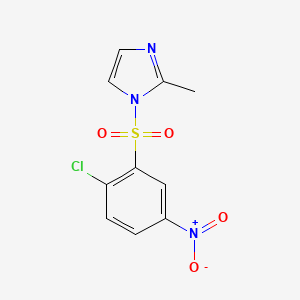

Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran derivatives have been synthesized by various researchers . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . The synthesis of these compounds often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Benzofuran derivatives, like the one mentioned, are frequently involved in the synthesis of complex heterocyclic compounds. For instance, the synthesis of oxanorbornene-fused pyrrolo[1,3]oxazines and isoindolo[1,3]oxazines has been reported, highlighting the role of furan derivatives in creating structurally diverse molecules (Stájer et al., 2004). Similarly, the construction of unique polyheterocyclic systems via multicomponent reactions involving compounds like l-proline and isatins demonstrates the versatility of these heterocycles in synthetic chemistry (Cao et al., 2019).

Chemical Properties and Reactions

Benzofuran derivatives exhibit varied chemical reactivities. For instance, certain derivatives have been shown to undergo autorecycling oxidation of amines and alcohols, suggesting their potential use in chemical transformations (Mitsumoto & Nitta, 2004). The catalytic hydrogenation of dihydro-1,2-oxazines bearing functionalized methylene groups, derived from compounds like benzofurans, also illustrates their chemical versatility (Sukhorukov et al., 2008).

Photocycloaddition Reactions

Benzofuran compounds can participate in photocycloaddition reactions. For example, the photocycloaddition of substituted pyridines with benzofuran has been reported, leading to the formation of stereo-isomeric 1:1 adducts, which highlights the potential of these compounds in photochemical studies (Sakamoto et al., 2000).

Antimicrobial Properties

Some benzofuran derivatives have been evaluated for antimicrobial activity. For instance, certain ketoxime derivatives of benzofuran showed significant antimicrobial effects against strains like Candida albicans and Staphylococcus aureus, indicating the potential of these compounds in medicinal chemistry (Koca et al., 2005).

Quantum and Theoretical Studies

Benzofuran derivatives are also subjects of quantum and theoretical studies. For example, the analysis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine using computational methods highlights their relevance in the field of computational chemistry (Halim & Ibrahim, 2022).

Wirkmechanismus

Target of Action

Some substituted benzofurans have shown significant anticancer activities

Mode of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Some substituted benzofurans have shown significant anticancer activities , suggesting that this compound may have similar effects

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-6-7-17(20-19-12)23-14-8-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-7,10,14H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXQVCSJVKQKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)

![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)

![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2702309.png)